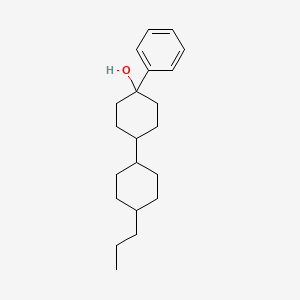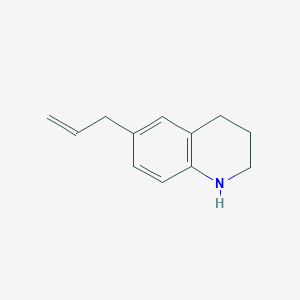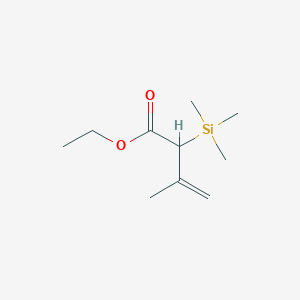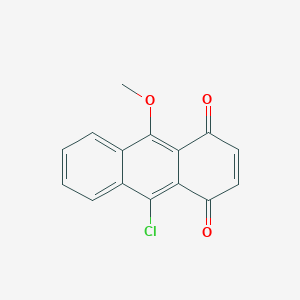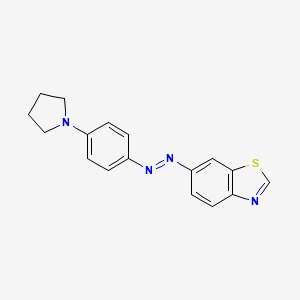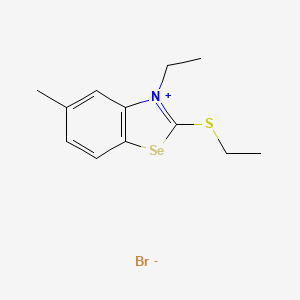![molecular formula C16H13NO B14408561 Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]- CAS No. 81329-29-5](/img/structure/B14408561.png)
Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C16H13NO It is a derivative of benzonitrile, characterized by the presence of a 4-methoxyphenyl group attached to the ethenyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]- typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-[1-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: The parent compound, simpler in structure with a single nitrile group.
4-Methoxybenzonitrile: Similar structure but lacks the ethenyl group.
4-Cyanostyrene: Contains a vinyl group attached to the benzene ring, similar to the ethenyl group in the target compound.
Uniqueness
Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]- is unique due to the presence of both the 4-methoxyphenyl and ethenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81329-29-5 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-[1-(4-methoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H13NO/c1-12(14-5-3-13(11-17)4-6-14)15-7-9-16(18-2)10-8-15/h3-10H,1H2,2H3 |
Clé InChI |
QVTYDBYVVLFBDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)

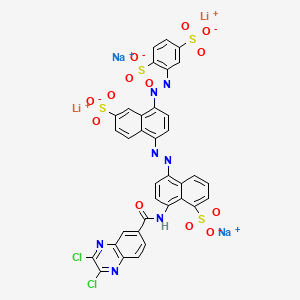
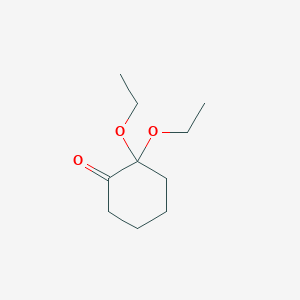
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
